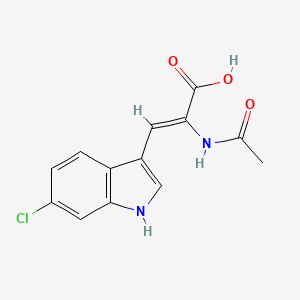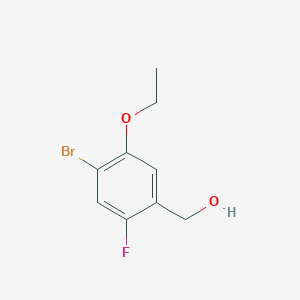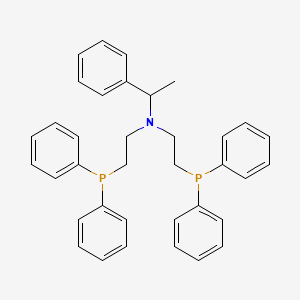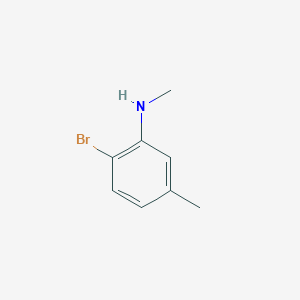
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetamidation: The acetamido group is introduced by reacting the chlorinated indole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the acetamido-indole derivative and malonic acid in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to bioactive indole derivatives.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
作用機序
The mechanism of action of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the chlorine atom can influence its electronic properties, affecting its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Chloroindole: A simpler compound with only the chlorine substitution on the indole ring.
N-Acetyltryptophan: An indole derivative with an acetamido group but lacking the chlorine substitution.
Uniqueness
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the acetamido group on the indole ring makes it distinct from other indole derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
(Z)-2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)/b12-4- |
InChIキー |
SECOIPRQPZCVBL-QCDXTXTGSA-N |
異性体SMILES |
CC(=O)N/C(=C\C1=CNC2=C1C=CC(=C2)Cl)/C(=O)O |
正規SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)







